molecular formula C19H17BrN4O2 B2425414 5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899985-93-4

5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2425414
CAS No.: 899985-93-4
M. Wt: 413.275
InChI Key: LCOGWIFMFSEICE-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromine atom, pyrrolidine ring, pyridazine ring, and furan ring makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyridazine Ring: Starting with a suitable pyridine derivative, the pyridazine ring can be formed through cyclization reactions involving hydrazine derivatives.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and appropriate leaving groups.

    Bromination: The bromine atom is introduced through electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Furan-2-carboxamide: The final step involves coupling the brominated intermediate with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or various amines under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, 5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes or receptors, potentially leading to the development of new medications for various diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide: can be compared with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various domains, from basic chemistry to advanced medicinal applications.

Properties

IUPAC Name

5-bromo-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c20-17-9-8-16(26-17)19(25)21-14-5-3-13(4-6-14)15-7-10-18(23-22-15)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOGWIFMFSEICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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